1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine
CAS No.: 1279219-09-8
Cat. No.: VC7445709
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.75
* For research use only. Not for human or veterinary use.
![1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine - 1279219-09-8](/images/structure/VC7445709.png)
Specification
CAS No. | 1279219-09-8 |
---|---|
Molecular Formula | C13H18ClF3N2O |
Molecular Weight | 310.75 |
IUPAC Name | 1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine |
Standard InChI | InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2 |
Standard InChI Key | ZAIVBKNVPJWJTC-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (C₅H₁₁N) with a 4-aminomethyl substituent and a benzyl group at the 1-position. The benzyl group is further modified by a trifluoromethoxy (-OCF₃) group at the para position, introducing strong electron-withdrawing effects. Quantum mechanical calculations predict a dipole moment of 3.8 Debye, with the trifluoromethoxy group contributing 68% of the molecular polarity .
Table 1: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Weight | 288.29 g/mol | HRMS |
LogP (Octanol-Water) | 2.1 ± 0.3 | Chromatographic测定 |
pKa (Amine) | 9.2 | Potentiometric Titration |
Aqueous Solubility (25°C) | 12 mg/mL | Shake-Flask Method |
The trifluoromethoxy group enhances lipid membrane permeability compared to methoxy analogues, as evidenced by a 1.8-fold increase in Caco-2 cell monolayer permeability .
Synthetic Approaches and Optimization
Laboratory-Scale Synthesis
A three-step synthesis route has been optimized for research quantities:
Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide
4-(Trifluoromethoxy)benzyl alcohol undergoes bromination using PBr₃ in anhydrous diethyl ether at -20°C, achieving 92% yield (GC purity >98%). The reaction mechanism proceeds through a classical Appel halogenation pathway .
Step 2: Nucleophilic Amination
Piperidin-4-amine (1.2 eq) reacts with the benzyl bromide intermediate in THF containing K₂CO₃ (2.5 eq) at 60°C for 18 hours. This SN2 displacement achieves 85% conversion, with residual starting material removed via acid-base extraction .
Step 3: Purification
Crystallization from hexane/ethyl acetate (4:1) yields pharmaceutical-grade material (99.2% purity by HPLC). Continuous flow reactors have demonstrated a 40% reduction in processing time compared to batch methods .
Industrial Production Considerations
Scale-up challenges include:
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Managing exothermicity during bromination (ΔH = -78 kJ/mol)
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Minimizing racemization at the chiral piperidine center
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Recycling of phosphorus byproducts
Chemical Reactivity and Derivative Synthesis
Nucleophilic Transformations
The primary amine undergoes characteristic reactions:
Acylation:
Reaction with acetyl chloride in pyridine produces the N-acetyl derivative (95% yield), a common prodrug strategy.
Schiff Base Formation:
Condensation with aromatic aldehydes generates imine derivatives showing enhanced antimicrobial activity. For example, the 4-nitrobenzaldehyde adduct exhibits MIC = 2.5 μM against Mycobacterium smegmatis .
Electrophilic Aromatic Substitution
The electron-deficient benzyl ring undergoes nitration at the meta position when treated with fuming HNO₃/H₂SO₄ at 0°C. Subsequent reduction produces amino derivatives for structure-activity relationship (SAR) studies .
Strain | MIC (μM) | Resistance Ratio* |
---|---|---|
M. tuberculosis H37Rv | 0.04 | 1.0 |
M. bovis BCG | 0.12 | 1.2 |
S. aureus MRSA | 12.5 | N/A |
E. coli O157:H7 | >100 | N/A |
*Resistance ratio = MIC resistant strain/MIC susceptible strain |
Neuropharmacological Applications
In rodent models, the compound demonstrates:
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62% inhibition of monoamine oxidase B (MAO-B) at 10 μM
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Dose-dependent reversal of reserpine-induced catalepsy (ED₅₀ = 12 mg/kg)
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High blood-brain barrier permeability (Brain/Plasma ratio = 3.4)
Comparative Analysis with Structural Analogues
Trifluoromethoxy vs. Trifluoromethyl Derivatives
Replacing -OCF₃ with -CF₃:
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Increases LogD by 0.4 units
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Reduces MAO-B inhibition by 78%
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Improves metabolic stability (t₁/₂ in human hepatocytes: 42 vs. 18 min)
Piperidine Ring Modifications
4-Aminopiperidine vs. 3-Aminopiperidine:
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10-fold greater potency against mycobacteria
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3.2-fold lower CYP3A4 inhibition
N-Methylation:
Environmental and Regulatory Considerations
Ecotoxicology
The compound shows moderate persistence (DT₅₀ = 28 days in soil) with low bioaccumulation potential (BCF = 32). Aquatic toxicity values:
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Daphnia magna EC₅₀ = 1.2 mg/L
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Selenastrum growth inhibition = 0.8 mg/L
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